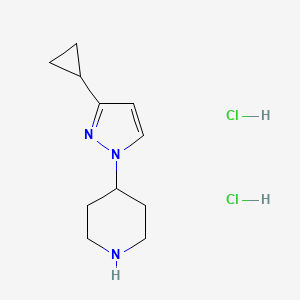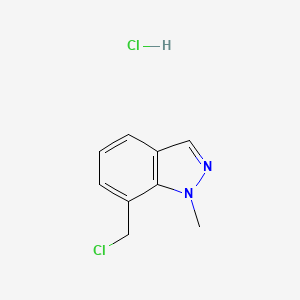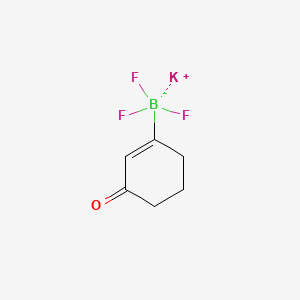
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide is a chemical compound with the molecular formula C6H9BF3KO. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclohexenone ring. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide typically involves the reaction of a cyclohexenone derivative with a trifluoroborate salt. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the boranuide complex. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide may involve large-scale batch reactions. The process includes the careful control of reaction parameters and the use of high-purity starting materials to achieve consistent product quality. The compound is typically purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often altering the boranuide group.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide depend on the type of reaction and the reagents used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The trifluoroborate group can form stable complexes with various biomolecules, altering their activity and function. The pathways involved in these interactions are the subject of ongoing research, with studies focusing on the compound’s potential to modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: This compound has a similar trifluoroborate group but a different ring structure, leading to distinct reactivity and applications.
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)borate: Similar in structure but lacks the boranuide group, resulting in different chemical properties.
Uniqueness
Potassium trifluoro(3-oxocyclohex-1-en-1-yl)boranuide is unique due to its combination of a trifluoroborate group and a cyclohexenone ring. This structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7BF3KO |
|---|---|
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-oxocyclohexen-1-yl)boranuide |
InChI |
InChI=1S/C6H7BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
ADPBSSIZNRWVFO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=O)CCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
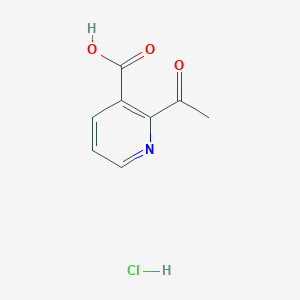
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
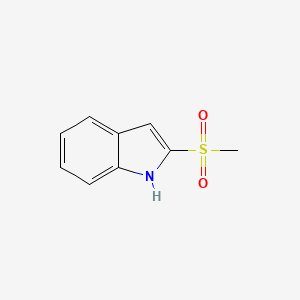
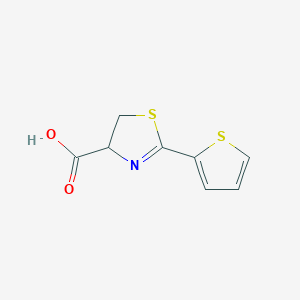
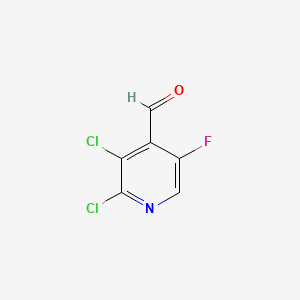
![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
